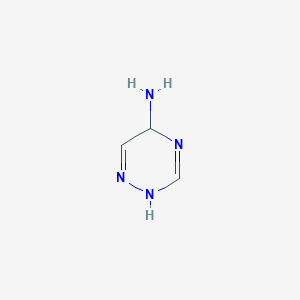

2,5-Dihydro-1,2,4-triazin-5-amine

Description

Properties

CAS No. |

831218-58-7 |

|---|---|

Molecular Formula |

C3H6N4 |

Molecular Weight |

98.11 g/mol |

IUPAC Name |

2,5-dihydro-1,2,4-triazin-5-amine |

InChI |

InChI=1S/C3H6N4/c4-3-1-6-7-2-5-3/h1-3H,4H2,(H,5,7) |

InChI Key |

GTYAQNONSULROR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC=NC1N |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

The reaction proceeds via a two-step sequence: (1) formation of a Schiff base intermediate between the amidrazone and α-halo ester, and (2) cyclization accompanied by halide expulsion. Density functional theory (DFT) calculations suggest that the planar transition state during cyclization minimizes steric strain, favoring the 1,2,4-triazine regioisomer over alternative products.

Substrate Scope and Limitations

Aliphatic amidrazones with electron-donating groups (e.g., methyl, ethyl) exhibit higher reactivity compared to aromatic variants. However, steric hindrance from bulky substituents (e.g., tert-butyl) significantly reduces yields. α-Bromo esters offer faster kinetics than chloro analogs but are prone to side reactions such as elimination, necessitating careful temperature control.

Nucleophilic Substitution on Chloro-Substituted Triazines

Chloro-substituted 1,2,4-triazines serve as versatile precursors for introducing amine functionality via nucleophilic aromatic substitution (SNAr). In a representative procedure, 3-chloro-5,6-diphenyl-1,2,4-triazine reacts with ammonia in tetrahydrofuran (THF) at −78°C, facilitated by lithium diisopropylamide (LDA) as a base. The chloro group at position 3 is displaced by an amine, yielding 3-amino-5,6-diphenyl-2,5-dihydro-1,2,4-triazine.

Reaction Optimization

Successful amination requires electron-deficient triazine rings to activate the chloro substituent for nucleophilic attack. Microwave-assisted heating at 120°C for 30 minutes enhances conversion rates to 75%–80%, as evidenced by high-performance liquid chromatography (HPLC) analysis. Catalytic amounts of copper(I) iodide further accelerate the substitution by stabilizing the transition state through π-coordination.

Competing Pathways

Despite its efficiency, this method faces challenges from competing addition reactions. For example, carbanions generated from nitriles or ketones may undergo conjugate addition to the triazine ring instead of substitution, necessitating precise stoichiometric control.

Reductive Amination of Triazinones

Reductive amination offers an alternative route to 2,5-dihydro-1,2,4-triazin-5-amine by converting carbonyl-containing precursors into amines. Starting with 4,5-dihydro-1,2,4-triazin-6-one, treatment with ammonium acetate and sodium cyanoborohydride in methanol selectively reduces the ketone to an amine.

Substrate Preparation

Triazinones are readily synthesized via cyclocondensation of hydrazines with α-keto acids. For instance, phenylhydrazine and pyruvic acid condense to form 3-phenyl-4,5-dihydro-1,2,4-triazin-6-one, which is subsequently subjected to reductive amination.

Selectivity Challenges

Over-reduction to fully saturated triazines is a common side reaction, mitigated by using mild reducing agents like sodium triacetoxyborohydride (STAB) and maintaining pH 4–5 with acetic acid.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the structure of 2,5-dihydro-1,2,4-triazin-5-amine. Key spectral features include:

- ¹H NMR : A singlet at δ 5.2–5.5 ppm corresponding to the amine proton.

- ¹³C NMR : A resonance at δ 160–162 ppm for the triazine ring’s C=N group.

- IR : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=N).

X-ray crystallography of 3-chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-amine derivatives confirms the planar triazine ring and the amine’s spatial orientation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazines with different functional groups.

Scientific Research Applications

2,5-Dihydro-1,2,4-triazin-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Triazine Derivatives

Key Observations :

- The amino group at position 5 in 2,5-dihydro-1,2,4-triazin-5-amine enhances its nucleophilic character compared to oxidized analogs like 4-amino-1,2,4-triazin-5-one .

- Fused-ring systems (e.g., imidazole or pyridine) improve binding affinity to biological targets, as seen in compound 81f () and derivatives in .

Key Observations :

- 4-Amino-1,2,4-triazin-5-ones are typically synthesized via cyclization of thiocarbohydrazides or hydrazides, whereas 2,5-dihydro-1,2,4-triazin-5-amine derivatives may require reductive amination or direct amination of dihydrotriazines .

- The dihydrotriazine core exhibits strong nucleophilic behavior, enabling reactions with electrophiles like carbonyl compounds and metal ions .

Key Observations :

- Antioxidant efficacy in compound 81f highlights the role of phosphonate groups in enhancing radical-scavenging capacity .

Q & A

Q. What are the common synthetic routes for 2,5-Dihydro-1,2,4-triazin-5-amine, and what challenges exist in its purification?

- Methodological Answer: Synthesis of triazine derivatives often involves solvent-free reactions or one-pot strategies. For example, guanidine or N-acetylguanidine can react with nitriles to form triazin-2-amine scaffolds . Challenges in purification arise due to byproducts; column chromatography with gradient elution (e.g., ethyl acetate/light petroleum) is typically employed to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2,5-Dihydro-1,2,4-triazin-5-amine?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrogen and carbon environments, while X-ray crystallography provides definitive structural resolution of the triazine ring and substituents. Mass spectrometry validates molecular weight, and IR spectroscopy identifies functional groups like amines .

Q. What are the key considerations in designing solvent-free or one-pot synthesis methods for triazine derivatives?

- Methodological Answer: Solvent-free methods minimize waste and improve atom economy. Key factors include optimizing reactant stoichiometry, temperature (e.g., reflux conditions), and catalysts (e.g., TiO₂ nanoparticles for cyclization). One-pot syntheses require sequential reaction steps under controlled pH and temperature to avoid intermediate isolation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2,5-Dihydro-1,2,4-triazin-5-amine in multi-step syntheses?

- Methodological Answer: Reaction optimization involves screening catalysts (e.g., iodine for annulation), solvents (ethanol or DMF for solubility), and temperature. For example, microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating . Real-time monitoring via TLC ensures reaction completion before proceeding to subsequent steps .

Q. What computational methods (e.g., DFT) are used to predict the electronic properties of 2,5-Dihydro-1,2,4-triazin-5-amine derivatives?

- Methodological Answer: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculate electronic transitions, frontier molecular orbitals, and charge distribution. These methods predict UV-Vis absorption spectra and reactivity, aiding in the design of derivatives with tailored photophysical or bioactive properties .

Q. How do researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of triazine derivatives?

- Methodological Answer: Contradictions in biological data require rigorous validation:

- Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity).

- Structure-Activity Relationship (SAR) studies to identify critical substituents (e.g., fluorobenzyl groups enhancing antimicrobial potency ).

- Comparative cytotoxicity profiling against diverse cell lines to clarify selectivity .

Q. What strategies are employed to enhance the regioselectivity in the synthesis of substituted 1,2,4-triazin-5-amine derivatives?

- Methodological Answer: Regioselectivity is controlled by:

- Steric and electronic directing groups (e.g., electron-withdrawing substituents directing nucleophilic attack).

- Catalysts : Transition metals or Lewis acids (e.g., TiO₂) stabilize intermediates and guide bond formation .

- Temperature modulation : Lower temperatures favor kinetic products, while higher temperatures may lead to thermodynamic control .

Q. How is column chromatography applied in the purification of 2,5-Dihydro-1,2,4-triazin-5-amine, and what solvent systems are optimal?

- Methodological Answer: Gradient elution with ethyl acetate/light petroleum (e.g., 2:8 to 3:7 ratios) effectively separates polar byproducts. Pre-adsorption of the crude product onto silica gel and stepwise elution improve resolution. For highly polar derivatives, dichloromethane/methanol mixtures may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.